Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate
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Overview
Description
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate is an organic compound with the molecular formula C11H13NO4S It is a derivative of propanoate, featuring a nitrophenyl group and a sulfanyl group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate typically involves the esterification of 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-nitrophenyl)propanoate: Similar structure but lacks the sulfanyl group.
Methyl 2-methyl-2-(4-aminophenyl)propanoate: Similar structure but has an amino group instead of a nitro group.
Methyl 2-methyl-2-(4-nitrophenyl)butanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate is unique due to the presence of both a nitrophenyl group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
144865-23-6 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-nitrophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H13NO4S/c1-11(2,10(13)16-3)17-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 |
InChI Key |
CRHPUCZIJCRIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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